molecular formula C19H20BrF3N2O3 B11819052 [5-(2-Bromophenoxy)-1-(pyridin-2-ylmethylamino)pentyl] 2,2,2-trifluoroacetate

[5-(2-Bromophenoxy)-1-(pyridin-2-ylmethylamino)pentyl] 2,2,2-trifluoroacetate

Cat. No.: B11819052
M. Wt: 461.3 g/mol
InChI Key: AJORTYLJMLATTF-UHFFFAOYSA-N
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Description

[5-(2-Bromophenoxy)-1-(pyridin-2-ylmethylamino)pentyl] 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenoxy group, a pyridinylmethylamino group, and a trifluoroacetate moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Bromophenoxy)-1-(pyridin-2-ylmethylamino)pentyl] 2,2,2-trifluoroacetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-Bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.

    Formation of 2-Bromophenoxy Pentane: The 2-bromophenol is then reacted with 1-bromopentane in the presence of a base to form 2-bromophenoxy pentane.

    Introduction of Pyridin-2-ylmethylamino Group: The 2-bromophenoxy pentane is reacted with pyridin-2-ylmethylamine under suitable conditions to introduce the pyridin-2-ylmethylamino group.

    Formation of Trifluoroacetate Salt: Finally, the compound is treated with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Bromophenoxy)-1-(pyridin-2-ylmethylamino)pentyl] 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyridinylmethylamino group.

    Hydrolysis: The trifluoroacetate moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution Reactions: Products vary depending on the nucleophile used.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.

    Hydrolysis: The corresponding free acid or base forms.

Scientific Research Applications

[5-(2-Bromophenoxy)-1-(pyridin-2-ylmethylamino)pentyl] 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [5-(2-Bromophenoxy)-1-(pyridin-2-ylmethylamino)pentyl] 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C19H20BrF3N2O3

Molecular Weight

461.3 g/mol

IUPAC Name

[5-(2-bromophenoxy)-1-(pyridin-2-ylmethylamino)pentyl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C19H20BrF3N2O3/c20-15-8-1-2-9-16(15)27-12-6-4-10-17(28-18(26)19(21,22)23)25-13-14-7-3-5-11-24-14/h1-3,5,7-9,11,17,25H,4,6,10,12-13H2

InChI Key

AJORTYLJMLATTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCCCC(NCC2=CC=CC=N2)OC(=O)C(F)(F)F)Br

Origin of Product

United States

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